molecular formula C32H28N6O8 B12082712 2,2'-[Ethane-1,2-diylbis(azanediylpropane-1,2-diyl)]bis(5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione)

2,2'-[Ethane-1,2-diylbis(azanediylpropane-1,2-diyl)]bis(5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione)

Cat. No.: B12082712
M. Wt: 624.6 g/mol
InChI Key: PXBZKHOQHTVCSQ-UHFFFAOYSA-N
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Description

This compound is a bis-naphthalimide derivative characterized by a central ethane-1,2-diyl linker modified with azanediylpropane-1,2-diyl groups, each terminating in a 5-nitro-benzo[de]isoquinoline-1,3(2H)-dione moiety. It is structurally designed to intercalate DNA, disrupting replication and transcription processes. Notably, its dimeric structure enhances binding avidity to DNA duplexes compared to monomeric analogs. The nitro groups at the 5-position of the naphthalimide rings contribute to electron-deficient aromatic systems, improving DNA interaction and redox-mediated cytotoxicity .

Clinical studies highlight its potent antitumor activity, particularly against solid tumors and multidrug-resistant cancers. For instance, the related compound DMP 840 (a methanesulfonate salt derivative) demonstrated IC50 values of 2.3–53 nM against leukemia and colon carcinoma cell lines, with efficacy in doxorubicin-resistant models .

Properties

Molecular Formula

C32H28N6O8

Molecular Weight

624.6 g/mol

IUPAC Name

5-nitro-2-[1-[2-[2-(5-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)propylamino]ethylamino]propan-2-yl]benzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C32H28N6O8/c1-17(35-29(39)23-7-3-5-19-11-21(37(43)44)13-25(27(19)23)31(35)41)15-33-9-10-34-16-18(2)36-30(40)24-8-4-6-20-12-22(38(45)46)14-26(28(20)24)32(36)42/h3-8,11-14,17-18,33-34H,9-10,15-16H2,1-2H3

InChI Key

PXBZKHOQHTVCSQ-UHFFFAOYSA-N

Canonical SMILES

CC(CNCCNCC(C)N1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)[N+](=O)[O-])N4C(=O)C5=CC=CC6=CC(=CC(=C65)C4=O)[N+](=O)[O-]

Origin of Product

United States

Chemical Reactions Analysis

Bisnafide undergoes various chemical reactions, including:

Common reagents used in these reactions include high-purity acetonitrile and DMSO . The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bis-Naphthalimides with Varied Linkers

Compound Linker Structure Key Functional Groups Biological Activity (IC50)
Target Compound Ethane-1,2-diyl + azanediylpropane 5-nitro-naphthalimide 2.3–53 nM (broad spectrum)
DMP 840 Ethane-1,2-diyl + imino(1-methyl-2,1-ethanediyl) 5-nitro-naphthalimide Similar IC50 range; phase I clinical trials
Ethane-1,2-diyl bis(1,3-dioxoisobenzofuran-5-carboxylate) Ethane-1,2-diyl ester 1,3-dioxoisobenzofuran No direct cytotoxicity reported; used as a polymer precursor

The target compound and DMP 840 share a bis-naphthalimide core but differ in linker flexibility.

Bis-Indole and Bis-Hydrazone Derivatives

Compound Structure Synthetic Yield Reported Activity
Diethyl 1,1'-(ethane-1,2-diyl)bis(indole-3-carboxylate) (12a) Ethane-1,2-diyl + indole 72% Antifungal, antibacterial (qualitative assays)
N1,N2-bis(substituted-benzyl)ethane-1,2-diamines (2a–j) Ethane-1,2-diamine + benzyl 60–85% Moderate enzyme inhibition (e.g., acetylcholinesterase)

Bis-indole derivatives (e.g., 12a) exhibit lower potency (micromolar range) compared to the target compound’s nanomolar efficacy. Their mechanism diverges from DNA intercalation, instead targeting microbial membranes or enzymes . Similarly, ethane-diamine derivatives () prioritize hydrogen-bonding interactions over intercalation, resulting in weaker antiproliferative effects .

Ethane-1,2-diyl-Linked Heterocycles

The cyclopenta[b]quinoline derivative 7,7′-(ethane-1,2-diyl)bis(2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxyl) (4a) shares a dimeric ethane linker but lacks nitro groups. Synthesized via KOH-mediated cyclization, it shows uncharacterized bioactivity, underscoring the critical role of nitro substituents in the target compound’s DNA-binding capacity .

Mechanism and Selectivity

The target compound induces DNA single-strand breaks and inhibits thymidine/uridine incorporation (IC50: 0.55 µM and 0.08 µM, respectively) in L1210 leukemia cells . Unlike camptothecin (a topoisomerase I inhibitor), it retains activity in camptothecin-resistant cell lines (1.7-fold vs. 163-fold resistance), suggesting a distinct mechanism . Comparatively, bis-hydrazones () and ethane-diols () exhibit minimal genotoxicity, relying on redox cycling or metabolic activation.

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